molecular formula C12H17N3O3 B1386300 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid CAS No. 1156112-29-6

2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid

Cat. No.: B1386300
CAS No.: 1156112-29-6
M. Wt: 251.28 g/mol
InChI Key: OXCJSXYBWQKETM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid is a chemical compound with the molecular formula C12H17N3O3 It is known for its unique structure, which includes a piperazine ring substituted with a hydroxyethyl group and an isonicotinic acid moiety

Biochemical Analysis

Biochemical Properties

2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including binding to active sites or allosteric sites, thereby modulating enzyme activity. Additionally, this compound may interact with proteins involved in cell signaling pathways, affecting their function and downstream signaling events .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Furthermore, this compound can impact cell signaling pathways, potentially affecting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, affecting its efficacy. Long-term effects on cellular function have also been observed, with potential impacts on cell viability and function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating cell signaling pathways. At higher doses, toxic or adverse effects may be observed, including potential damage to tissues or organs. Threshold effects have been noted, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it may influence the activity of enzymes involved in the breakdown or synthesis of specific metabolites, thereby affecting metabolic flux and metabolite levels. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s activity, as it may interact with specific biomolecules within these compartments, influencing cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid typically involves the reaction of 2-chloroisonicotinic acid with 1-(2-hydroxyethyl)piperazine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group on the isonicotinic acid moiety can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.

Major Products:

    Oxidation: Formation of 2-[4-(2-carboxyethyl)-1-piperazinyl]-isonicotinic acid.

    Reduction: Formation of 2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-aminonicotinic acid.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a buffer in biological experiments due to its ability to maintain a stable pH.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a ligand in drug design.

    Industry: It is used in the formulation of various chemical products and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the piperazine ring can interact with receptors or enzymes. The isonicotinic acid moiety can participate in coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

    2-[4-(2-Hydroxyethyl)-1-piperazinyl]-ethanesulfonic acid (HEPES): A widely used biological buffer with similar pH-stabilizing properties.

    4-(2-Hydroxyethyl)piperazine-1-propanesulfonic acid (EPPS): Another buffer used in biological research with a similar structure but different buffering range.

Uniqueness: 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid is unique due to its combination of a piperazine ring and an isonicotinic acid moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c16-8-7-14-3-5-15(6-4-14)11-9-10(12(17)18)1-2-13-11/h1-2,9,16H,3-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCJSXYBWQKETM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.